

# Core Mechanism of Action of ML385: An NRF2 Inhibitor

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ML385 is a small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2][3] NRF2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress by regulating the expression of antioxidant and detoxification genes. In various cancers, the NRF2 pathway is often hyperactivated, leading to chemoresistance and enhanced tumor cell survival. ML385 was identified through a high-throughput screening of approximately 400,000 small molecules as a potent and specific inhibitor of NRF2 activity.[1][4]

The primary mechanism of action of ML385 involves its direct interaction with the NRF2 protein. Specifically, ML385 binds to the Neh1 domain of NRF2, which is also known as the Cap 'N' Collar Basic Leucine Zipper (CNC-bZIP) domain. This binding event interferes with the crucial heterodimerization of NRF2 with small Maf (sMaf) proteins, such as MAFG. The NRF2-MAFG heterodimer is essential for the complex to recognize and bind to the Antioxidant Response Element (ARE) sequences in the promoter regions of its target genes. By preventing this binding, ML385 effectively blocks the transcriptional activation of the NRF2-dependent genes.

The downstream consequences of NRF2 inhibition by ML385 are a dose- and time-dependent reduction in the mRNA and protein levels of NRF2 itself (as NRF2 autoregulates its own transcription) and its target genes. These target genes include those involved in antioxidant defense (e.g., NQO1, GCLC, GCLM, HO-1) and drug metabolism. By suppressing the expression of these cytoprotective genes, ML385 increases the intracellular levels of reactive oxygen species (ROS) and sensitizes cancer cells to chemotherapeutic agents like carboplatin,



doxorubicin, and taxol. Furthermore, ML385 has been shown to inhibit the PI3K-mTOR signaling pathway and promote ferroptosis in cancer cells.

# **Quantitative Data**

The following table summarizes key quantitative data related to the inhibitory activity of ML385.

| Parameter                                      | Value   | Cell Line/System                              | Reference |
|--|---------|---|-----------|
| IC50 (NRF2-MAFG binding to ARE DNA)            | 1.9 μΜ  | In vitro (Fluorescence<br>Polarization Assay) |           |
| Maximum Inhibitory Concentration               | 5 μΜ    | A549 cells                                    |           |
| Effective Concentration for NRF2 inhibition    | 5 μΜ    | XDO377 cells (48h)                            | -         |
| Effective Concentration for Radiosensitization | 5-10 μΜ | KYSE150 and<br>KYSE510 cells                  | -         |

## **Experimental Protocols**

Detailed methodologies for key experiments used to elucidate the mechanism of action of ML385 are provided below.

### **Fluorescence Polarization Assay**

This assay is used to quantitatively measure the inhibitory effect of ML385 on the binding of the NRF2-MAFG protein complex to a fluorescein-labeled ARE DNA duplex.

- Reagents: Purified NRF2 and MAFG proteins, fluorescein-labeled ARE-DNA duplex, ML385, assay buffer.
- Procedure:



- A solution containing the fluorescein-labeled ARE-DNA duplex and the NRF2-MAFG protein complex is prepared in an assay buffer.
- ML385 is added to this solution at varying concentrations.
- The mixture is incubated to allow for binding equilibrium to be reached.
- The fluorescence polarization of the solution is measured using a microplate reader.
- A decrease in fluorescence polarization indicates the dissociation of the NRF2-MAFG complex from the ARE-DNA, signifying inhibition by ML385.
- The IC50 value is calculated by plotting the percentage of inhibition against the concentration of ML385.

## Ni+ Affinity Pull-Down Assay

This assay is employed to demonstrate the direct binding of ML385 to the NRF2 protein and to identify the specific binding domain.

 Reagents: Biotin-labeled ML385 (AB-ML385), purified histidine-tagged full-length NRF2 protein and its individual domains (e.g., Neh1), Ni-NTA agarose beads, wash buffer, elution buffer.

#### Procedure:

- The histidine-tagged NRF2 protein (or its domains) is incubated with Ni-NTA agarose beads to allow for binding.
- The beads are then washed to remove any unbound protein.
- The protein-bound beads are incubated with AB-ML385.
- After incubation, the beads are washed again to remove unbound AB-ML385.
- The bound proteins are eluted from the beads.



 The eluate is analyzed by Western blotting using an anti-biotin antibody to detect the presence of AB-ML385 bound to the NRF2 protein or its specific domain.

## **NRF2** Luciferase Reporter Assay

This cell-based assay is utilized to measure the effect of ML385 on the transcriptional activity of NRF2.

- Reagents: A cell line (e.g., A549) transfected with a luciferase reporter construct containing an ARE promoter, ML385, cell lysis buffer, luciferase substrate.
- Procedure:
  - The ARE-luciferase reporter cells are seeded in a multi-well plate and allowed to adhere.
  - The cells are then treated with different concentrations of ML385 or a vehicle control.
  - After a specific incubation period (e.g., 24-72 hours), the cells are lysed.
  - The luciferase substrate is added to the cell lysate.
  - The luminescence, which is proportional to the NRF2 transcriptional activity, is measured using a luminometer.
  - A decrease in luminescence in ML385-treated cells compared to the control indicates inhibition of NRF2 activity.

## **Chromatin Immunoprecipitation (ChIP) Assay**

The ChIP assay is performed to confirm that ML385 inhibits the binding of NRF2 to the promoter region of its target genes in a cellular context.

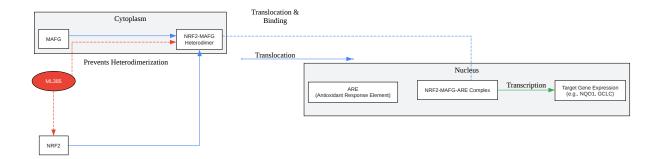
- Reagents: Formaldehyde, cell lysis buffer, sonicator, anti-NRF2 antibody, protein A/G magnetic beads, wash buffers, elution buffer, DNA purification kit, qPCR reagents.
- Procedure:
  - Cells are treated with ML385 or a vehicle control.



- The cells are then treated with formaldehyde to cross-link proteins to DNA.
- The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
- The sheared chromatin is incubated with an anti-NRF2 antibody to immunoprecipitate the NRF2-DNA complexes.
- The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.
- The cross-links are reversed, and the DNA is purified.
- The amount of target gene promoter DNA (containing the ARE) in the immunoprecipitated sample is quantified by qPCR. A reduction in the amount of amplified DNA in ML385treated cells indicates decreased NRF2 binding to the promoter.

#### **Visualizations**

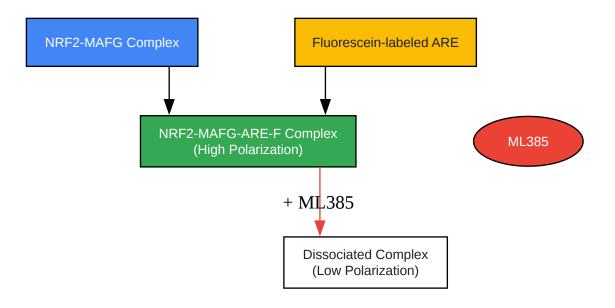
The following diagrams illustrate the signaling pathways and experimental workflows described above.



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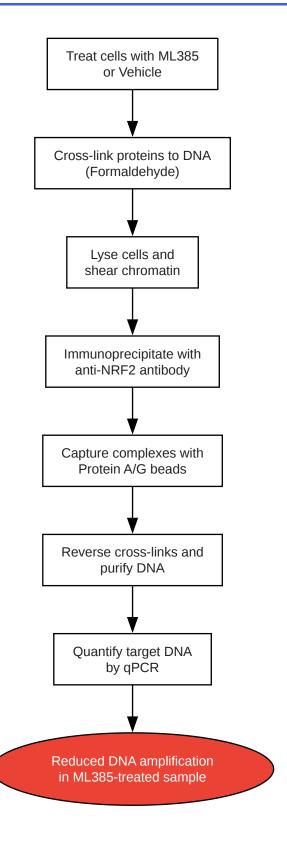
Caption: Mechanism of action of ML385 as an NRF2 inhibitor.



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Caption: Workflow of the Fluorescence Polarization Assay.

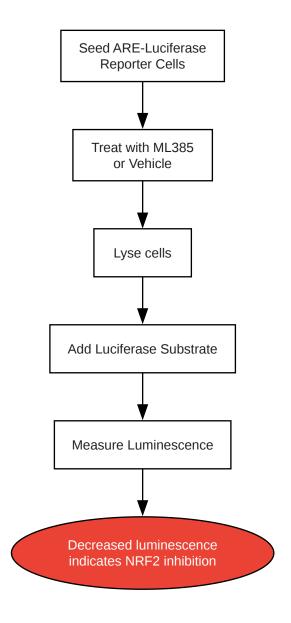




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Caption: Workflow of the Chromatin Immunoprecipitation (ChIP) Assay.





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Caption: Workflow of the NRF2 Luciferase Reporter Assay.

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